molecular formula C19H15N5O2S B11005365 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B11005365
M. Wt: 377.4 g/mol
InChI Key: DKFJVVTZADGSNS-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at the 5-position and an acetamide linker connected to a 4-hydroxyphthalazine moiety.

Properties

Molecular Formula

C19H15N5O2S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C19H15N5O2S/c25-16(11-15-13-8-4-5-9-14(13)18(26)23-21-15)20-19-24-22-17(27-19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,26)(H,20,24,25)

InChI Key

DKFJVVTZADGSNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-benzyl-1,3,4-thiadiazole and 4-hydroxyphthalazin-1-yl acetic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For improved efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it to form different structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole and phthalazinone rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole and phthalazinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Potential use in the development of organic semiconductors and photovoltaic materials.

Biology and Medicine

    Antimicrobial Agents: Exhibits potential antimicrobial activity against various bacterial and fungal strains.

    Anticancer Research: Investigated for its cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.

    Agriculture: Potential use in the development of agrochemicals for pest control.

Mechanism of Action

The compound’s mechanism of action in biological systems involves:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

    Pathways: Inducing oxidative stress or disrupting cellular signaling pathways, leading to cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Physical Properties

Compound Name / ID Substituents on Thiadiazole Acetamide-Linked Group Melting Point (°C) Key Functional Groups Reference
Target Compound 5-Benzyl 4-Hydroxyphthalazin-1-yl N/A Thiadiazole, Acetamide, Phthalazine
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide (4g) 5-(4-Chlorophenyl) 4-(4-Fluorophenyl)piperazine 203–205 C=O, C=N, NH
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 5-(4-Chlorobenzylthio) 5-Isopropyl-2-methylphenoxy 132–134 Thioether, Phenoxy
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5h) 5-Benzylthio Thiadiazinan-thione 160–162 Thioether, Thiadiazinan
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a-g) 5-Benzylthio 4-Trifluoromethylphenyl N/A Thioether, CF3
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 5-(4-Nitrophenylamino) 4-Chlorophenyl N/A Nitro, Thioether

Key Observations :

  • Hydrogen Bonding: The 4-hydroxyphthalazine group in the target compound may improve solubility and target binding compared to non-polar groups like trifluoromethyl (3a-g) or thioethers (5e) .
  • Thermal Stability : Melting points vary widely; electron-withdrawing groups (e.g., nitro in compound 3) or rigid structures (e.g., thiadiazinan in 5h) correlate with higher thermal stability .

Key Observations :

  • Kinase Inhibition : The target compound’s hydroxyphthalazine group may mimic ATP-binding motifs in kinases, similar to compound 3a-g’s trifluoromethylphenyl group, which showed sub-μM activity against Abl/Src kinases .
  • Antimicrobial vs. Anticancer : Thiadiazinan-thione derivatives (e.g., 5c) exhibit broad-spectrum antimicrobial activity, while benzylthio analogs (e.g., 3a-g) are more selective for cancer targets .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological effects, mechanisms of action, and relevant studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-benzyl-1,3,4-thiadiazole with 4-hydroxyphthalazine in the presence of acetic anhydride. The reaction conditions include heating under reflux to facilitate the formation of the amide linkage.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the thiadiazole ring have shown promising activity against various bacterial strains. A study reported that derivatives with similar structures exhibited minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Staphylococcus aureus .

CompoundMIC (μg/mL)Target Bacteria
6h0.78S. aureus
6a3.125E. coli
6c1.5Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Thiadiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have demonstrated IC50 values in the micromolar range against different cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The thiadiazole moiety plays a crucial role in binding to enzymes involved in metabolic pathways essential for cell survival.

Molecular Docking Studies

Molecular docking studies suggest that this compound binds effectively to active sites on target proteins, inhibiting their function. For instance, docking simulations have indicated strong interactions with DNA gyrase and topoisomerase IV enzymes in bacteria .

Case Studies

One notable case study involved the evaluation of a series of thiadiazole derivatives for their antimicrobial properties. The study found that modifications to the benzyl group significantly influenced the biological activity, highlighting the importance of structural optimization in drug design .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide?

The synthesis typically involves multi-step reactions starting with functionalization of the 1,3,4-thiadiazole core. For example, 5-benzyl-1,3,4-thiadiazol-2-amine can react with chloroacetyl chloride under controlled temperatures (0–5°C) to form intermediates like N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide . Subsequent coupling with hydroxyphthalazin-1-yl derivatives may require nucleophilic substitution or condensation reactions. Solvent-free microwave-assisted methods (e.g., using fly-ash:PTS catalysts) have been reported for analogous thiadiazole derivatives to improve reaction efficiency and reduce by-products .

Q. How is the compound structurally characterized in academic research?

Structural elucidation relies on spectroscopic and analytical techniques :

  • FT-IR : Confirms functional groups (e.g., C=O at ~1678 cm⁻¹, N-H stretches at ~3305 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm) and carbon frameworks .
  • Mass spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Tools like SHELXL and ORTEP-3 refine crystal structures, resolving bond lengths and angles critical for understanding molecular conformation .

Q. What in vitro assays are used to evaluate its biological activity?

Anticancer activity is commonly assessed against cell lines like MCF-7 (breast cancer) and A549 (lung cancer) using MTT assays to determine IC₅₀ values . Selectivity is evaluated by comparing cytotoxicity against non-cancerous lines (e.g., NIH3T3 fibroblasts) . Enzymatic assays (e.g., aromatase inhibition) may further elucidate mechanisms, with IC₅₀ values calculated via spectrophotometric methods .

Advanced Research Questions

Q. How do structural modifications of the 1,3,4-thiadiazole and phthalazine moieties influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Benzyl substitution : Enhances lipophilicity, improving membrane permeability. Analogues with p-tolyl or ethyl groups on the thiadiazole ring show higher cytotoxicity (e.g., IC₅₀ = 0.034–0.084 mmol L⁻¹) .
  • Hydroxyphthalazine moiety : The hydroxyl group may participate in hydrogen bonding with biological targets (e.g., DNA topoisomerases or kinases) .
  • Thioacetamide linker : Replacing sulfur with oxygen (e.g., oxadiazole derivatives) reduces activity, highlighting the importance of thiol-mediated interactions .

Q. What experimental design challenges arise in optimizing synthesis yields?

  • Reaction conditions : Excess reagents (e.g., chloroacetyl chloride) or prolonged refluxing can lead to side products like dimerized intermediates .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/pet-ether) is critical to isolate pure compounds, as evidenced by TLC monitoring (hexane:ethyl acetate = 9:1) .
  • Catalyst selection : Fly-ash:PTS catalysts in microwave-assisted synthesis improve yields (≥70%) but require rigorous optimization of microwave power and time .

Q. How are data contradictions resolved in crystallographic studies?

Discrepancies in crystallographic data (e.g., bond angles or space group assignments) are addressed using:

  • SHELX suite : Iterative refinement with SHELXL validates atomic positions via R-factor minimization .
  • WinGX : Integrates tools like PLATON to check for missed symmetry or twinning .
  • ORTEP-3 : Visualizes thermal ellipsoids to assess disorder or dynamic effects in the crystal lattice .

Q. What computational methods support mechanistic studies of its bioactivity?

  • Molecular docking : Predicts binding affinities to targets like aromatase (PDB: 3EQM) using AutoDock Vina .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with IC₅₀ values to guide analogue design .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attacks .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods to reduce reaction times and improve yields .
  • Characterization : Combine X-ray crystallography (SHELXL) with dynamic NMR to resolve conformational flexibility .
  • Bioassays : Include comet assays or flow cytometry to assess DNA damage or apoptosis induction, complementing IC₅₀ data .

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